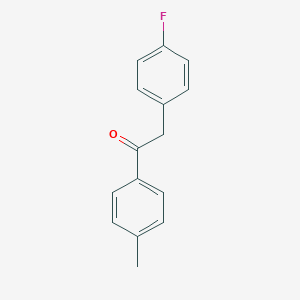

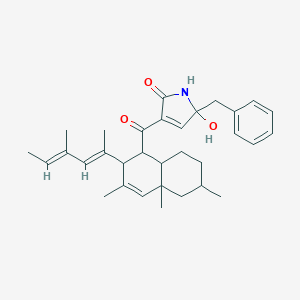

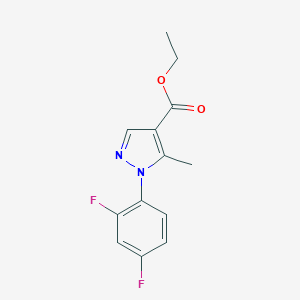

![molecular formula C6H4N2O2 B066118 フロン[2,3-d]ピリミジン-4(3H)-オン CAS No. 186454-69-3](/img/structure/B66118.png)

フロン[2,3-d]ピリミジン-4(3H)-オン

概要

説明

Bax インヒビターペプチド V5 は、Ku70-Bax 阻害ドメインに基づく細胞透過性ペンタペプチドです。Bax 媒介アポトーシスを阻害することで細胞保護効果を発揮することが知られています。 この化合物は Bax と相互作用し、そのコンフォメーション変化とミトコンドリアへの移行を阻害することが示されており、アポトーシスと壊死性細胞死を阻止します .

科学的研究の応用

Bax inhibitor peptide V5 has a wide range of scientific research applications:

Chemistry: Used as a tool to study peptide synthesis and peptide-based inhibitors.

Biology: Employed in cell biology to study apoptosis and cell death mechanisms.

Medicine: Investigated for its potential therapeutic applications in preventing cell death in diseases such as cancer, neurodegenerative disorders, and diabetes. .

Industry: Utilized in the development of peptide-based drugs and therapeutic agents

作用機序

Bax インヒビターペプチド V5 は、アポトーシス促進タンパク質である Bax と相互作用することで効果を発揮します。Ku70-Bax 阻害ドメインに結合し、Bax がコンフォメーション変化を起こしてミトコンドリアに移行するのを防ぎます。 この阻害により、ミトコンドリアの孔の形成が阻止され、シトクロム c の放出とそれに続くカスパーゼカスケードの活性化が阻止され、アポトーシスに至ります .

類似化合物:

カスパーゼインヒビター VI (Z-VAD-FMK): カスパーゼ媒介アポトーシスを阻害することで、同様の機能を果たします。

Bcl-2 ファミリーインヒビター: ABT-737 や ABT-199 などの化合物があり、Bcl-2 ファミリーの他のメンバーを阻害してアポトーシスを予防します

独自性: Bax インヒビターペプチド V5 は、Bax 媒介アポトーシスを特異的に阻害するという点でユニークです。 複数の経路を標的とする他の阻害剤とは異なり、Bax インヒビターペプチド V5 は、Bax がミトコンドリアの機能不全を引き起こすのを特異的に阻止するため、Bax 特異的経路の研究や標的療法の開発に貴重なツールとなります .

生化学分析

Biochemical Properties

Furo[2,3-d]pyrimidin-4(3H)-one is involved in a variety of biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific conditions and the presence of other compounds .

Cellular Effects

The effects of Furo[2,3-d]pyrimidin-4(3H)-one on cells are diverse and significant. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which it exerts these effects are still being explored.

Molecular Mechanism

At the molecular level, Furo[2,3-d]pyrimidin-4(3H)-one exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are complex and depend on a variety of factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Furo[2,3-d]pyrimidin-4(3H)-one can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Furo[2,3-d]pyrimidin-4(3H)-one can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Furo[2,3-d]pyrimidin-4(3H)-one is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Furo[2,3-d]pyrimidin-4(3H)-one is transported and distributed within cells and tissues in a complex manner. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Furo[2,3-d]pyrimidin-4(3H)-one can have significant effects on its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

合成経路と反応条件: Bax インヒビターペプチド V5 は、固相ペプチド合成 (SPPS) によって合成されます。ペプチドの配列は、Val-Pro-Met-Leu-Lys です。合成には、保護されたアミノ酸を固体樹脂に段階的に添加し、その後脱保護と樹脂からの切断を行う方法が用いられます。 反応条件としては、通常、HBTU や DIC などのカップリング試薬を使用し、酸化を防止するために不活性雰囲気中で反応が行われます .

工業的製造方法: Bax インヒビターペプチド V5 の工業的製造は、ラボでの合成と同じ原理に基づいていますが、より大規模に行われます。このプロセスには、ペプチドを効率的かつ高スループットで生産することを可能にする自動ペプチド合成装置が用いられます。 最終生成物は、高性能液体クロマトグラフィー (HPLC) で精製され、高純度と高品質が保証されます .

化学反応の分析

反応の種類: Bax インヒビターペプチド V5 は、主にペプチド結合の形成と切断反応を行います。 ペプチドの性質上、酸化、還元、または置換反応には通常参加しません .

一般的な試薬と条件:

カップリング試薬: HBTU、DIC

脱保護試薬: TFA (トリフルオロ酢酸)

切断試薬: TFA、水、トリイソプロピルシラン (TIS)、エタンジチオール (EDT) などのスカベンジャー

主要な生成物: これらの反応から生成される主要な生成物は、Val-Pro-Met-Leu-Lys の配列を持つ Bax インヒビターペプチド V5 そのものです .

科学研究での用途

Bax インヒビターペプチド V5 は、幅広い科学研究用途があります。

類似化合物との比較

Caspase Inhibitor VI (Z-VAD-FMK): Functions similarly by inhibiting caspase-mediated apoptosis.

Bcl-2 Family Inhibitors: Includes compounds like ABT-737 and ABT-199, which inhibit other members of the Bcl-2 family to prevent apoptosis

Uniqueness: Bax inhibitor peptide V5 is unique in its specific inhibition of Bax-mediated apoptosis. Unlike other inhibitors that target multiple pathways, Bax inhibitor peptide V5 specifically prevents Bax from inducing mitochondrial dysfunction, making it a valuable tool for studying Bax-specific pathways and developing targeted therapies .

特性

IUPAC Name |

3H-furo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c9-5-4-1-2-10-6(4)8-3-7-5/h1-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRNPUKAAYSNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596472 | |

| Record name | Furo[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186454-69-3 | |

| Record name | Furo[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key starting materials used to synthesize furo[2,3-d]pyrimidin-4(3H)-one derivatives?

A1: Several synthetic routes have been explored. One approach utilizes 2-amino-4,5-diphenylfuran-3-carbonitrile as a building block. [] Another method involves the reaction of iminophosphoranes with aromatic isocyanates, followed by the addition of amines or phenols, yielding 2-substituted furo[2,3-d]pyrimidin-4(3H)-ones. []

Q2: What are some notable reactions furo[2,3-d]pyrimidin-4(3H)-ones can undergo, and what novel compounds can be synthesized?

A2: A study demonstrated that 4H-furo[2,3-d][1,3]oxazin-4-one, derived from 2-amino-4,5-diphenylfuran-3-carbonitrile, can be transformed into various novel compounds. Reacting it with different nitrogen nucleophiles yields new furo[2,3-d]pyrimidin-4(3H)-ones, tetrazolylfuran derivatives, and furo[3,2-d]imadazolone derivatives. []

Q3: Have any biological activities been investigated for furo[2,3-d]pyrimidin-4(3H)-one derivatives?

A3: Yes, a study explored the in vitro antitumor activity of 2-aminofuro(2,3-d)pyrimidin-4(3H)-one derivatives. Notably, one compound displayed promising inhibitory activity against A459 cancer cells. []

Q4: What analytical techniques are typically employed to characterize these compounds?

A4: Researchers utilize a combination of techniques to confirm the structure and purity of synthesized furo[2,3-d]pyrimidin-4(3H)-one derivatives. These include mass spectrometry, 1H NMR, IR spectroscopy, and elemental analysis. In some cases, single-crystal X-ray diffraction is employed to elucidate the three-dimensional structure. [, ]

Q5: Are there any reported structure-activity relationships for furo[2,3-d]pyrimidin-4(3H)-one derivatives?

A5: While detailed structure-activity relationships haven't been extensively reported in the provided literature, the synthesis and biological evaluation of various 2-aminofuro(2,3-d)pyrimidin-4(3H)-one derivatives suggest that modifications at the 2-position could influence their antitumor activity. [] Further research is needed to establish definitive structure-activity relationships.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

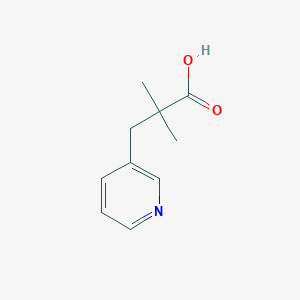

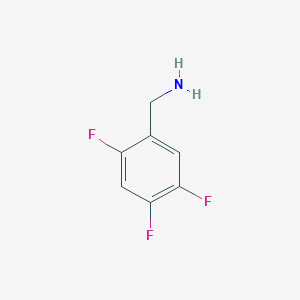

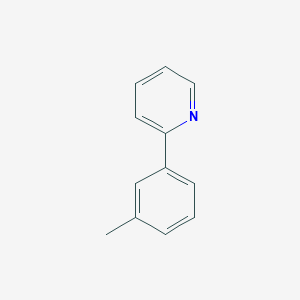

![2-Methyl-5-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B66042.png)

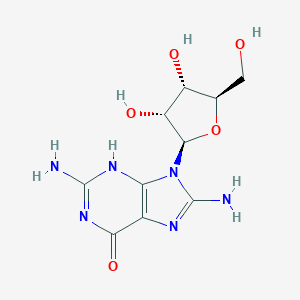

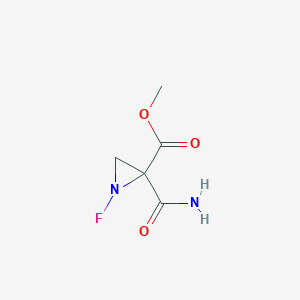

![7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B66044.png)

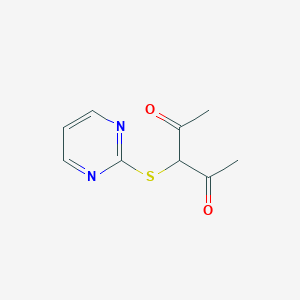

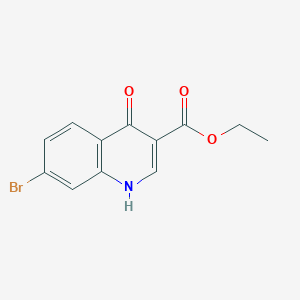

![1,2-Benzenediol, 3-[(phenylimino)methyl]-](/img/structure/B66048.png)

![1-[(3S,4S)-5-Hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B66051.png)